molecular formula C18H25NO5S B2983161 Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate CAS No. 2034521-03-2

Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate

Cat. No. B2983161
M. Wt: 367.46
InChI Key: KVBAXRZMTIGIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate, also known as MBP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidine-based compounds and has been found to exhibit promising biological activities.

Scientific Research Applications

1. Hypoglycemic Agents

A study by Grell et al. (1998) delves into the structure-activity relationships of hypoglycemic benzoic acid derivatives, including the synthesis and evaluation of compounds related to repaglinide, a notable therapeutic for type 2 diabetes. This research underscores the compound's role in the development of diabetes medications (Grell et al., 1998).

2. Antidepressant and Cognitive Enhancers

The exploration of N-alkylated arylsulfonamides derivatives of (aryloxy)ethyl piperidines has demonstrated potential in the treatment of CNS disorders, showcasing the compound's application in creating novel antidepressants and cognitive enhancers (Canale et al., 2016).

3. Antimicrobial Activity

Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing moderate to significant antimicrobial activity. This indicates the compound's utility in developing new antimicrobial agents (Khalid et al., 2016).

4. Enzyme Inhibition for Drug Metabolism

The study on the oxidative metabolism of Lu AA21004, a novel antidepressant, involved the compound as part of the enzymatic pathway exploration, demonstrating its significance in understanding drug metabolism and interactions (Hvenegaard et al., 2012).

5. Na+/H+ Antiporter Inhibition

Research into Na+/H+ exchanger inhibitors for cardiac ischemia treatment highlighted the synthesis of (2-methyl-5-(methylsulfonyl)benzoyl)guanidine, pointing to the compound's potential in cardiovascular disease management (Baumgarth et al., 1997).

properties

IUPAC Name

methyl 5-(4-benzylsulfonylpiperidin-1-yl)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c1-24-18(21)9-5-8-17(20)19-12-10-16(11-13-19)25(22,23)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBAXRZMTIGIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate

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